REACTION_CXSMILES
|
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[OH-:10].[Na+].Br[CH2:13][CH2:14]Br.[CH2:16]([OH:18])[CH3:17]>O>[CH:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:17][CH2:16][O:18][C:5]1[CH:3]=[CH:2][CH:8]=[CH:7][C:13]=1[CH:14]=[O:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
97.6 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
73.6 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
CUSTOM
|
Details
|
to give an homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature under nitrogen for 44 hours
|
Duration
|
44 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The solid was mixed with hexane at a temperature of about 65° C., sufficient chloroform
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
a solid crystallised
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(C=CC=C1)OCCOC1=C(C=CC=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |